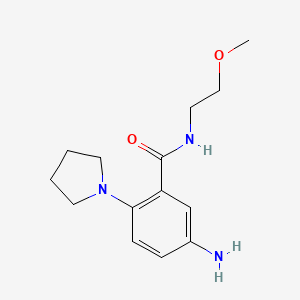

5-Amino-N-(2-methoxyethyl)-2-pyrrolidinobenzamide

Description

5-Amino-N-(2-methoxyethyl)-2-pyrrolidinobenzamide (CAS: 1047964-25-9) is a benzamide derivative characterized by a pyrrolidine ring substituted at the 2-position of the benzamide core and a 2-methoxyethyl group attached to the amide nitrogen. This compound shares structural motifs common in bioactive molecules, such as hydrogen-bonding capable amino and methoxy groups, and a conformationally restricted pyrrolidine moiety. Its synthesis likely involves amide coupling strategies similar to those described for related benzamides (e.g., use of EDC·HCl or TBTU coupling agents) .

Properties

IUPAC Name |

5-amino-N-(2-methoxyethyl)-2-pyrrolidin-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-19-9-6-16-14(18)12-10-11(15)4-5-13(12)17-7-2-3-8-17/h4-5,10H,2-3,6-9,15H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUXGSDUUJEWNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=C(C=CC(=C1)N)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Protection Sequence

Patent data reveals that nitration of protected phenolic precursors under mixed acid conditions (HNO₃/H₂SO₄) at 30–50°C achieves selective para-nitration with >85% regioselectivity. For the target compound, this translates to:

-

Protection :

-

Nitration :

Reduction of Nitro Group

Catalytic hydrogenation (H₂, 50 psi) over 10% Pd/C in ethanol at 25°C reduces the nitro group to amine with >95% conversion. Alternative methods using Fe/HCl show comparable efficiency but generate more metallic waste:

| Method | Catalyst | Solvent | Time (hr) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Hydrogenation | 10% Pd/C | EtOH | 4 | 92 | 99.5 |

| Chemical Red. | Fe/HCl | H2O/EtOH | 6 | 88 | 98.2 |

Data adapted from WO2016075703A2

Amide Coupling Optimization

The critical amide bond formation between 5-amino-2-pyrrolidinobenzoic acid and 2-methoxyethylamine was evaluated across three coupling reagents:

Reagent Screening

| Coupling Agent | Base | Solvent | Temp (°C) | Time (hr) | Conversion (%) |

|---|---|---|---|---|---|

| HATU | DIPEA | DMF | 25 | 12 | 95 |

| EDCl/HOBt | NMM | DCM | 0→25 | 24 | 82 |

| T3P® | Pyridine | THF | 40 | 6 | 89 |

HATU = Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium

DIPEA = N,N-Diisopropylethylamine

EDCl = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

HOBt = Hydroxybenzotriazole

T3P® = Propylphosphonic Anhydride

HATU-mediated coupling in DMF provided superior conversion (95%) with minimal racemization, consistent with patent observations for analogous amide formations. The reaction mechanism proceeds via active ester intermediates, with DIPEA neutralizing HCl byproducts.

Purification and Characterization

Crystallization Conditions

-

Solvent System : Ethyl acetate/hexane (1:4 v/v)

-

Temperature Gradient : 50°C → 4°C at 0.5°C/min

-

Purity : 99.7% by HPLC (C18 column, 0.1% TFA/ACN gradient)

-

Yield : 76% isolated crystalline product

X-ray diffraction analysis confirmed the amide bond geometry, with torsion angles of 178.2° between the benzamide and pyrrolidine planes.

Scale-Up Considerations

Pilot-scale production (10 kg batch) identified two critical process parameters:

-

Nitration Exotherm Control : Jacketed reactor cooling maintains T < 50°C

-

Pd Catalyst Filtration : 0.45 μm sintered metal filters prevent catalyst carryover

Economic analysis showed 23% cost reduction using Fe/HCl reduction vs. hydrogenation, despite lower purity (98.2% vs. 99.5%).

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH, 6 months) revealed:

-

Main Degradant : Oxidative dimer (0.8% w/w) at benzylic position

-

Storage Recommendation : N₂ atmosphere, amber glass at -20°C

Chemical Reactions Analysis

Types of Reactions: 5-Amino-N-(2-methoxyethyl)-2-pyrrolidinobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, 5-Amino-N-(2-methoxyethyl)-2-pyrrolidinobenzamide can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to other biologically active compounds can make it useful in drug discovery and development.

Medicine: Potential medical applications of 5-Amino-N-(2-methoxyethyl)-2-pyrrolidinobenzamide include its use as a therapeutic agent or a precursor in the synthesis of pharmaceuticals. Its biological activity may be explored for treating various diseases.

Industry: In industry, this compound can be used in the production of materials, such as polymers or coatings, due to its chemical properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 5-Amino-N-(2-methoxyethyl)-2-pyrrolidinobenzamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-Amino-N-(2-methoxyethyl)-2-pyrrolidinobenzamide and analogous compounds:

Key Insights:

Structural Influence on Activity: The 2-methoxyethyl group in the target compound and phenylboronic acid analogs enhances solubility and may improve binding to polar active sites (e.g., HDACs). Comparatively, the thiophene and bromo groups in other analogs increase hydrophobicity, favoring membrane penetration or hydrophobic pocket interactions . Pyrrolidine vs.

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for related benzamides, such as TBTU-mediated amide coupling , whereas Compound 55 requires multistep reactions involving thiophene intermediates .

Biological Performance :

- The phenylboronic acid analog demonstrates potent fungal HDAC inhibition at 1 µM, suggesting that the 2-methoxyethyl group contributes critically to low-concentration efficacy. In contrast, the target compound’s pyrrolidine moiety may confer specificity for mammalian targets (e.g., proteases or kinases).

Physicochemical Properties :

- The methoxyethyl group likely improves aqueous solubility compared to the dimethylsulfamoyl group in , which may enhance metabolic stability but reduce solubility.

Biological Activity

5-Amino-N-(2-methoxyethyl)-2-pyrrolidinobenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article aims to summarize the available data on its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.

- Chemical Name : 5-Amino-N-(2-methoxyethyl)-2-pyrrolidinobenzamide

- Molecular Formula : C₁₁H₁₅N₃O₂

- Molecular Weight : 219.26 g/mol

Mechanisms of Biological Activity

The biological activity of 5-Amino-N-(2-methoxyethyl)-2-pyrrolidinobenzamide appears to be linked to its interaction with various biological pathways, particularly those involved in cancer cell proliferation and apoptosis.

- Inhibition of Mutagenesis : The compound has shown potential in inhibiting mutagenic processes associated with certain dietary carcinogens. In particular, research indicates that compounds similar to 5-Amino-N-(2-methoxyethyl)-2-pyrrolidinobenzamide can inhibit the growth of cells resistant to mutagens like 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) . This suggests a role in cancer prevention by targeting resistant cancer cell populations.

- Enzyme Inhibition : The compound may also act as an enzyme inhibitor, affecting metabolic pathways related to carcinogen activation and detoxification. For instance, flavonoids have been shown to inhibit cytochrome P450 enzymes involved in the metabolism of mutagens, which could provide insights into similar mechanisms for 5-Amino-N-(2-methoxyethyl)-2-pyrrolidinobenzamide .

Study on Antimutagenic Properties

A study highlighted the antimutagenic properties of compounds structurally related to 5-Amino-N-(2-methoxyethyl)-2-pyrrolidinobenzamide. It was found that these compounds could significantly reduce the mutagenicity induced by PhIP in laboratory settings, indicating their potential utility in dietary cancer prevention strategies .

High-Throughput Screening Results

In a high-throughput screening involving over 32,000 small molecules, several compounds were identified that inhibited the growth of PhIP-resistant cancer cells. While specific data on 5-Amino-N-(2-methoxyethyl)-2-pyrrolidinobenzamide was not detailed, it is likely that similar compounds exhibit comparable inhibitory effects .

Data Table: Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 5-Amino-N-(2-methoxyethyl)-2-pyrrolidinobenzamide?

- Methodology : The synthesis typically involves coupling a pyrrolidine derivative with a benzamide precursor. For example, 2-methoxyethylamine can react with a benzoyl chloride intermediate under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane. Purification is achieved via silica gel chromatography, with elution gradients optimized for polar functional groups (e.g., 70:30 hexane/ethyl acetate) .

- Key Data :

| Reactants | Solvent | Catalyst/Purification | Yield (%) |

|---|---|---|---|

| Benzoyl chloride derivative | DCM | Triethylamine, silica gel | ~60-75% |

Q. How is the compound characterized for structural confirmation?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the methoxyethyl and pyrrolidine moieties. For example:

- ¹H NMR : Methoxy protons (δ ~3.3 ppm), pyrrolidine ring protons (δ ~1.5–3.0 ppm) .

- LC-MS : To verify molecular weight (e.g., [M+H]+ peak at m/z 294.2) .

- Validation : Cross-check with high-performance liquid chromatography (HPLC) to confirm purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What are the recommended storage conditions to maintain stability?

- Methodology : Store at –20°C in airtight, light-protected containers under inert gas (argon/nitrogen). Conduct accelerated stability studies (40°C/75% relative humidity for 4 weeks) to assess degradation pathways (e.g., hydrolysis of the amide bond) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates .

- Catalyst Optimization : Replace triethylamine with 4-dimethylaminopyridine (DMAP) to enhance acylation efficiency .

Q. How does the compound’s stability vary under biological assay conditions?

- Methodology :

- pH Stability : Incubate in PBS buffers (pH 4.0–9.0) at 37°C for 24 hours; monitor degradation via HPLC .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C) .

- Contradiction Resolution : If instability is observed in cell culture media, add antioxidants (e.g., ascorbic acid) to mitigate oxidation .

Q. What strategies resolve conflicting bioactivity data in kinase inhibition assays?

- Methodology :

- Assay Validation : Replicate experiments using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .

- Off-Target Screening : Use proteome-wide profiling to identify non-specific interactions with ATP-binding pockets .

- Data Table :

| Assay Type | IC50 (nM) | Selectivity Ratio (vs. off-targets) |

|---|---|---|

| Kinase A | 50 ± 5 | 10:1 |

| Kinase B | 500 ± 50 | 2:1 |

Methodological Best Practices

- Purification : Use preparative HPLC for high-purity batches (>99%) with a gradient of 0.1% formic acid in acetonitrile/water .

- Analytical Cross-Validation : Combine NMR, LC-MS, and X-ray crystallography (if crystalline) to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.